molecular formula C19H22N2O4 B2760094 6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one CAS No. 915868-21-2

6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one

Cat. No.: B2760094
CAS No.: 915868-21-2
M. Wt: 342.395
InChI Key: XILMQSYMPGNRPG-UHFFFAOYSA-N
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Description

6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one is a synthetic coumarin derivative characterized by a methoxy group at the 6-position and a piperazine-1-carbonyl moiety at the 3-position of the chromen-2-one core. Coumarins with piperazine-carbonyl substituents are widely investigated for their pharmacological properties, including enzyme inhibition and anticancer activity . The compound’s synthesis likely involves coupling a pre-functionalized coumarin core with a substituted piperazine via carbonyl linkage, as seen in analogous synthetic routes for related compounds .

Properties

IUPAC Name

6-methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13(2)12-20-6-8-21(9-7-20)18(22)16-11-14-10-15(24-3)4-5-17(14)25-19(16)23/h4-5,10-11H,1,6-9,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILMQSYMPGNRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one involves several steps. One common synthetic route includes the following steps:

    Formation of the chromenone core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.

    Introduction of the piperazine ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a halogenated chromenone derivative reacts with piperazine.

    Alkylation of the piperazine ring: The final step involves the alkylation of the piperazine ring with 2-methylallyl bromide under basic conditions to yield the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various alkyl or aryl groups.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, aryl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one, a compound with significant potential in various scientific fields, is a derivative of the chromenone class. This article explores its applications in medicinal chemistry, pharmacology, and other relevant domains, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that derivatives of chromenone exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting the proliferation of cancer cells. A study demonstrated that certain coumarin derivatives induced differentiation in human promyelocytic leukemia cells (HL-60), suggesting a potential mechanism for anticancer activity through modulation of cell differentiation pathways .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Coumarins have been studied for their ability to inhibit bacterial growth and biofilm formation. Research indicates that modifications to the coumarin structure can enhance antibacterial effects against various pathogens .

Neuropharmacological Effects

The piperazine component is associated with neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, showing promise as anxiolytics or antidepressants. The interaction of piperazine derivatives with serotonin and dopamine receptors could be a focal point for future research on mood disorders .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
EsculetinAnticancer20.5
ImperatorinAntimicrobial15.0
6-MethoxyNeuropharmacologicalTBDCurrent Study

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureActivity Impact
Methoxy group at C6Enhances solubility and activity
Piperazine carbonyl linkageIncreases receptor binding affinity
Alkene side chainPotentially increases bioactivity

Case Study 1: Anticancer Efficacy in HL-60 Cells

In a controlled study, HL-60 cells were treated with various coumarin derivatives, including those structurally related to this compound. Results showed that specific derivatives induced differentiation into macrophage-like cells, significantly reducing cell viability at concentrations below 25 µM .

Case Study 2: Antimicrobial Testing

A series of structural analogs were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the piperazine moiety led to enhanced antibacterial properties, with some compounds achieving an MIC (Minimum Inhibitory Concentration) below 10 µg/mL .

Mechanism of Action

The mechanism of action of 6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The piperazine ring can enhance binding affinity to these targets, while the chromenone core can modulate the compound’s overall activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares structural motifs with several coumarin-piperazine hybrids, differing primarily in substituent groups and their positions. Key analogues include:

2.1.1 6-Bromo-3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
  • Substituents :
    • 6-Bromo (vs. methoxy in target).
    • Piperazine substituted with 3-chlorophenyl (vs. 2-methylprop-2-enyl).
  • The 3-chlorophenyl group may facilitate π-π stacking in hydrophobic pockets .
2.1.2 3-[4-(1-Adamantyl)piperazine-1-carbonyl]chromen-2-one (BX12025)
  • Substituents: Piperazine substituted with bulky adamantyl (vs. isoprenyl). No methoxy at the 6-position.
2.1.3 5.4-{3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one (4e)
  • Substituents :
    • Piperazine linked via a propoxy group (vs. direct carbonyl linkage).
    • Additional 7-methoxy and 3-phenyl groups.

Positional Isomers and Functional Group Effects

  • 6-Methoxy vs. 8-Methoxy :

    • Example : 6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one .
    • Methoxy at the 8-position may shift electronic density differently, influencing hydrogen-bonding interactions.
  • Carbonyl vs. Acetyl Linkers: Example: 4-{[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde . The acetyl spacer introduces an aldehyde group, enabling further chemical modifications.

Data Tables: Structural and Physicochemical Comparisons

Table 1. Substituent and Molecular Properties

Compound Name 3-Position Substituent 6-Position Group Piperazine Substituent Molecular Formula Molecular Weight Key Features
6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one Piperazine-1-carbonyl Methoxy 2-methylprop-2-enyl C20H23N2O4 367.41 (calc.) High lipophilicity, potential bioactivity
6-Bromo-3-{[4-(3-chlorophenyl)piperazinyl]carbonyl}chromen-2-one Piperazine-1-carbonyl Bromo 3-chlorophenyl C20H17BrClN2O3 473.73 Halogen interactions, rigid structure
BX12025 Piperazine-1-carbonyl None 1-adamantyl C24H28N2O3 392.49 Bulky substituent, enhanced stability
4-{[4-(6-methoxy-2-oxo-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde Phenoxyacetyl-piperazine-carbaldehyde Methoxy Carbaldehyde C24H23N3O7 465.46 Aldehyde for conjugation, flexible linker

Research Findings and Implications

Pharmacological Potential

  • Enzyme Inhibition : Piperazine-carbonyl derivatives, such as PARP-1 inhibitors (e.g., ’s compound with −13.71 kcal/mol binding energy), indicate structural motifs relevant to anticancer activity .
  • Structure-Activity Relationships (SAR) :
    • Lipophilicity : Adamantyl (BX12025) and isoprenyl groups enhance membrane penetration.
    • Electronic Effects : Methoxy vs. bromo substituents modulate electron density, affecting target binding .

Biological Activity

6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a chromenone backbone with a methoxy group at position 6 and a piperazine moiety substituted at position 3. The structural formula can be represented as follows:

C19H24N2O3\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_3

Antimicrobial Activity

Research has indicated that coumarin derivatives exhibit significant antimicrobial properties. A study evaluating various coumarin compounds found that those with piperazine substitutions displayed enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Antileishmanial Activity

In vitro studies have demonstrated that related coumarin compounds possess leishmanicidal activity. For instance, 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one was shown to significantly reduce the viability of Leishmania parasites. The selectivity index of these compounds suggests they are less toxic to mammalian cells compared to traditional antileishmanial drugs .

CompoundSelectivity IndexActivity Against Leishmania
C465.43High
C15.46Moderate

Antioxidant Activity

Coumarins are also recognized for their antioxidant properties. The presence of the methoxy group in the structure enhances electron donation capabilities, which may contribute to scavenging free radicals and reducing oxidative stress in biological systems .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in the metabolic pathways of pathogens, disrupting their growth and replication.
  • Reactive Oxygen Species (ROS) Modulation : This compound has been shown to influence ROS production in cells, which can lead to apoptosis in cancerous or infected cells while sparing healthy cells .
  • Membrane Disruption : The interaction with lipid bilayers may lead to increased permeability and eventual cell death in susceptible microorganisms.

Study on Antileishmanial Efficacy

A recent study focused on the efficacy of synthetic coumarins against Leishmania species. The results indicated that the tested compounds, including analogs similar to this compound, significantly reduced parasite loads in infected mice models. The treatment resulted in a decrease in amastigote counts in both liver and spleen tissues .

Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of various coumarin derivatives on mammalian cell lines. Results showed that while some compounds exhibited cytotoxicity at high concentrations, this compound maintained a favorable safety profile with lower toxicity levels compared to traditional chemotherapeutics .

Q & A

Q. What are the optimized synthetic routes for 6-methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the coumarin core (chromen-2-one) followed by piperazine-carbonyl coupling. Key steps include:

  • Coumarin Core Synthesis : Ethanol-mediated condensation of 2-oxo-2H-chromene-3-carbohydrazide with active methylene compounds (e.g., acetylacetone) under reflux conditions, as described in chromenone derivative synthesis .
  • Piperazine Functionalization : Introducing the 4-(2-methylprop-2-enyl)piperazine moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane (DCM) .

Q. Critical Parameters :

  • Temperature : Reflux (~78°C for ethanol) improves cyclization efficiency.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance piperazine coupling yields.
  • Catalysts : Piperidine or triethylamine accelerates hydrazide cyclization .

Q. Example Reaction Conditions :

StepReactantsSolventCatalystTime (h)Yield (%)
12-oxo-2H-chromene-3-carbohydrazide + acetylacetoneEthanolPiperidine5–665–75
2Coumarin intermediate + 4-(2-methylprop-2-enyl)piperazineDCMEDC/HOBt12–2450–60

Q. How can structural characterization of this compound be performed to resolve ambiguities in crystallography or spectroscopy?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for small-molecule refinement. The piperazine and coumarin moieties often require high-resolution data due to conformational flexibility. SHELX programs are robust for handling twinned data or weak diffraction .
  • Spectroscopic Validation :
    • NMR : Compare coupling constants (e.g., J = 8–10 Hz for coumarin protons) with literature values for chromenone derivatives .
    • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z ~397.4 for C₂₁H₂₄N₂O₄).

Q. Common Pitfalls :

  • Overlapping signals in ¹H NMR due to piperazine rotamers. Use variable-temperature NMR or COSY to resolve .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

  • Analog Synthesis : Modify the 2-methylprop-2-enyl group (e.g., replace with cyclopropyl or trifluoroethyl) to assess steric/electronic effects on bioactivity .
  • Biological Assays :
    • Enzyme Inhibition : Test against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity).
    • Antitumor Activity : Use HEPG2-1 liver carcinoma cells (IC₅₀ assays) as in coumarin-pyrimidine hybrids .

Q. Data Interpretation :

  • Correlate substituent bulkiness (e.g., 2-methylprop-2-enyl vs. phenyl) with cytotoxicity. Compounds with smaller groups often show higher membrane permeability .

Q. What experimental strategies can resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay Standardization :
    • Use identical cell lines (e.g., HEPG2-1) and passage numbers to minimize variability.
    • Normalize data to positive controls (e.g., doxorubicin for cytotoxicity).
  • Mechanistic Follow-Up :
    • Perform target engagement studies (e.g., thermal shift assays) to confirm direct binding to proposed targets like PARP or topoisomerases .
    • Validate off-target effects via kinome-wide profiling .

Case Study :
Inconsistent IC₅₀ values for coumarin derivatives in HEPG2-1 vs. MCF-7 cells may arise from differential expression of drug efflux pumps (e.g., P-gp). Mitigate by co-administering inhibitors like verapamil .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME to assess:
    • Lipophilicity : LogP < 5 for optimal bioavailability.
    • Solubility : ESOL LogS > −4 to avoid precipitation in vivo .
  • Docking Studies : Target the PARP-1 catalytic domain (PDB: 5DS3) to prioritize substituents enhancing hydrogen bonding (e.g., methoxy groups) .

Optimization Example :
Replacing the 2-methylprop-2-enyl group with a polar substituent (e.g., tetrazolyl) improves aqueous solubility but may reduce BBB penetration .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

  • Re-evaluate Force Fields : Molecular dynamics (MD) simulations using AMBER or CHARMM may better model piperazine conformational flexibility than static docking .
  • Experimental Validation :
    • Synthesize top-ranked computational hits and test in parallel with parent compound.
    • Use SPR (surface plasmon resonance) to measure binding kinetics and reconcile with docking scores .

Example :
A predicted high-affinity binder with poor experimental IC₅₀ may suffer from assay interference (e.g., compound aggregation). Confirm via dynamic light scattering (DLS) .

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